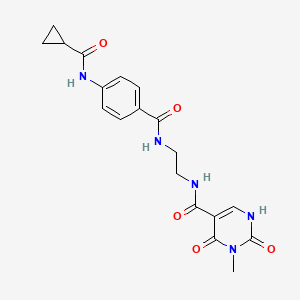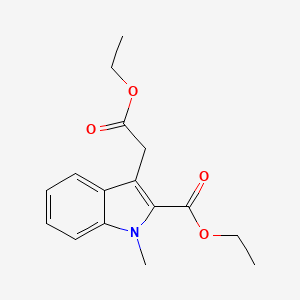
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the creation of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . This compound is also involved in the synthesis of indole derivatives, which are of interest due to their potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethynyl and ethoxy-carbonyloxy derivatives . Another approach includes the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride, although the structure of the product was later revised based on NMR and MS data . Additionally, ethyl pyrrole-2-carboxylate has been used as a starting material for indole synthesis, leading to various functionalized indoles .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 1-acetyl-1H-indole-3-carboxylate, has been characterized by planarity in the aromatic ring system and the presence of directional intermolecular interactions in the crystal structure, such as C-H...O interactions and π-π stacking .
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate and its derivatives have been shown to undergo various chemical reactions. For instance, they can behave as alkylating agents with nucleophiles like piperidine, with the reaction being sensitive to steric effects . Moreover, the compound has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing high regioselectivity . Reactions with alcohols in the presence of concentrated aqueous HCl have also been reported, leading to 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate are not detailed in the provided papers, related compounds have been studied. For example, the antiviral activity of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives against various viruses has been evaluated, although most did not show significant activity . The crystallographic data of similar compounds have provided insights into their molecular conformations and intermolecular interactions .
Scientific Research Applications
Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate serves as a precursor in the synthesis of a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This process involves intramolecular cyclizations, with the formation of the target ring systems facilitated by the preparation of key substrates featuring acyl azide and isocyanate functionalities from a bis(acyl azide) intermediate (Tolga Kaptı, Çağatay Dengiz, & M. Balcı, 2016).
Photophysical Properties for Sensory Applications
A novel 4-aza-indole derivative related to ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate has been investigated for its photophysical properties in different solvents. This compound exhibited reverse solvatochromism and high quantum yield, suggesting potential applications as a labeling agent in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).
Alkylation and Amidification Reactions
The compound has been shown to behave as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine. The reaction is sensitive to steric effects and can lead to amidification of the ester function, with the 2-ethoxy group being predominantly attacked. This showcases the compound's versatility in organic synthesis and functionalization reactions (A. Deberly, D. Abenhaim, & J. Bourdais, 1975).
Anticancer Research and Drug Resistance
In anticancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate have been studied for their ability to overcome drug resistance in cancer cells. These compounds have been found to synergize with a variety of cancer therapies, suggesting their potential as valuable agents in treating cancers with multiple drug resistance (S. Das et al., 2009).
Transformation into Thiazolo[5,4-c]pyridine Derivatives
The compound has also been transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility as a versatile synthetic intermediate for generating thiazolopyridine derivatives with potential biological activities (A. Albreht et al., 2009).
properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPYFWJOMTTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
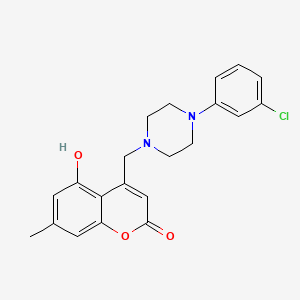


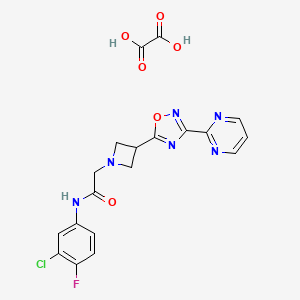
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

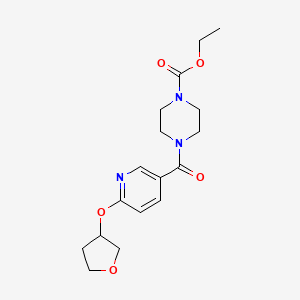


![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)
